![molecular formula C17H10ClNO2 B14209456 4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830926-51-7](/img/structure/B14209456.png)
4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione is a heterocyclic compound that belongs to the class of benzo[b]carbazoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable indole derivative, the compound can be synthesized through a series of reactions involving chlorination, methylation, and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzo[b]carbazoles .
Applications De Recherche Scientifique
4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]carbazole: A parent compound with similar structural features.
2,3-Benzcarbazole: Another derivative with distinct functional groups.
5H-Benzo[b]carbazole: A closely related compound with similar chemical properties.
Uniqueness
4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione is unique due to the presence of the chlorine and methyl groups, which can significantly influence its reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
830926-51-7 |
|---|---|
Formule moléculaire |
C17H10ClNO2 |
Poids moléculaire |
295.7 g/mol |
Nom IUPAC |
4-chloro-5-methylbenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C17H10ClNO2/c1-19-14-11(7-4-8-12(14)18)13-15(19)17(21)10-6-3-2-5-9(10)16(13)20/h2-8H,1H3 |
Clé InChI |
OGFPFAWSZBFOIK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2Cl)C3=C1C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


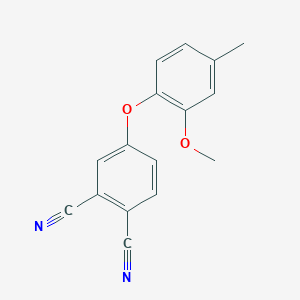
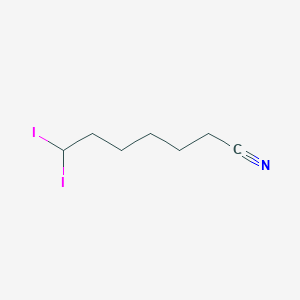
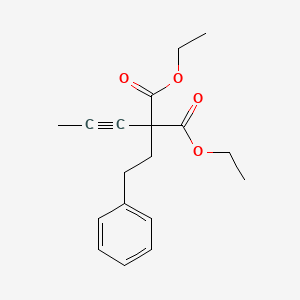
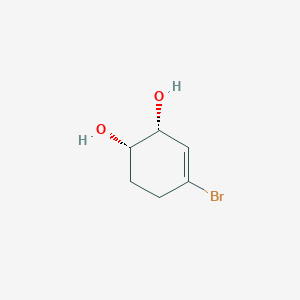
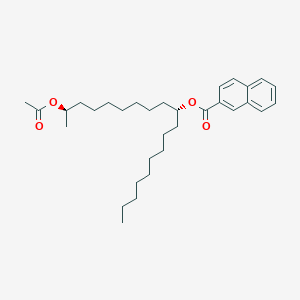
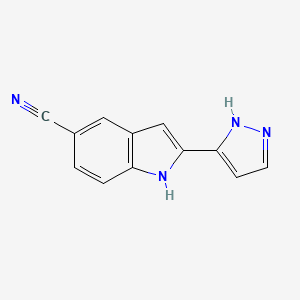
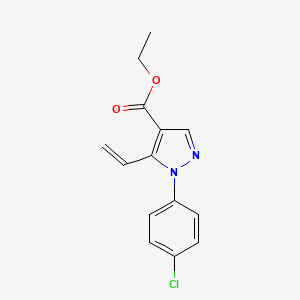
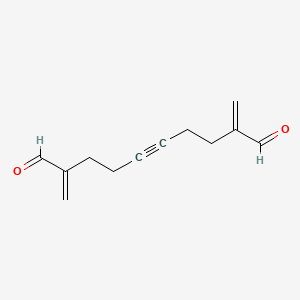
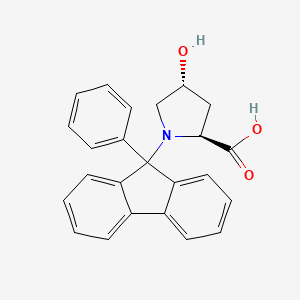

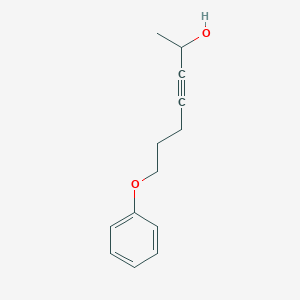
![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
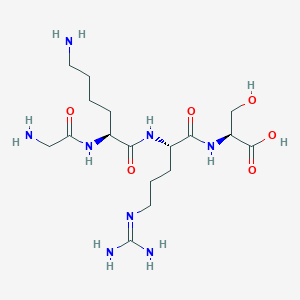
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
